Cas no 1593344-58-1 (5,7-Dichloro-3-iodoquinolin-4-ol)
5,7-Dichloro-3-iodoquinolin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 5,7-Dichloro-3-iodo-1H-quinolin-4-one
- 5,7-Dichloro-3-iodoquinolin-4-ol
- 4(1H)-Quinolinone, 5,7-dichloro-3-iodo-
-
- Inchi: 1S/C9H4Cl2INO/c10-4-1-5(11)8-7(2-4)13-3-6(12)9(8)14/h1-3H,(H,13,14)
- InChI Key: HFEGKCXQFBMIGO-UHFFFAOYSA-N
- SMILES: N1C2=C(C(Cl)=CC(Cl)=C2)C(=O)C(I)=C1
Experimental Properties
- Density: 2.11±0.1 g/cm3(Predicted)
- Boiling Point: 380.0±42.0 °C(Predicted)
- pka: -1.02±0.70(Predicted)
5,7-Dichloro-3-iodoquinolin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM265570-1g |
5,7-Dichloro-3-iodoquinolin-4(1H)-one |
1593344-58-1 | 97% | 1g |
$482 | 2021-08-18 | |
| Chemenu | CM265570-5g |
5,7-Dichloro-3-iodoquinolin-4(1H)-one |
1593344-58-1 | 97% | 5g |
$1085 | 2021-08-18 | |
| Chemenu | CM265570-10g |
5,7-Dichloro-3-iodoquinolin-4(1H)-one |
1593344-58-1 | 97% | 10g |
$1501 | 2021-08-18 | |
| TRC | D202035-250mg |
5,7-Dichloro-3-iodoquinolin-4-ol |
1593344-58-1 | 250mg |
$ 795.00 | 2022-06-05 | ||
| TRC | D202035-500mg |
5,7-Dichloro-3-iodoquinolin-4-ol |
1593344-58-1 | 500mg |
$ 1325.00 | 2022-06-05 | ||
| Chemenu | CM265570-1g |
5,7-Dichloro-3-iodoquinolin-4(1H)-one |
1593344-58-1 | 97% | 1g |
$561 | 2022-06-12 |
5,7-Dichloro-3-iodoquinolin-4-ol Related Literature
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 5,7-Dichloro-3-iodoquinolin-4-ol
5,7-Dichloro-3-Iodoquinolin-4-Ol: A Comprehensive Overview
The compound 5,7-Dichloro-3-Iodoquinolin-4-Ol (CAS No. 1593344-58-1) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities. The presence of halogen substituents, particularly chlorine and iodine, plays a crucial role in modulating its chemical properties and biological functions.
Recent studies have highlighted the potential of 5,7-Dichloro-3-Iodoquinolin-4-Ol as a promising candidate in drug discovery. Researchers have explored its antimicrobial properties, demonstrating potent activity against various bacterial and fungal strains. The iodine substituent at the 3-position has been identified as a key factor contributing to its enhanced bioactivity. This finding underscores the importance of halogen substitution in designing effective antimicrobial agents.
Moreover, 5,7-Dichloro-3-Iodoquinolin-4-Ol has shown potential in anticancer research. Preclinical studies indicate that this compound exhibits selective cytotoxicity against cancer cells, with minimal effects on normal cells. The mechanism of action involves interference with cellular signaling pathways and induction of apoptosis. These findings suggest that 5,7-Dichloro-3-Iodoquinolin-4-Ol could serve as a lead compound for developing targeted cancer therapies.
The synthesis of 5,7-Dichloro-3-Iodoquinolin-4-Ol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of chlorine atoms at the 5 and 7 positions is achieved through electrophilic substitution reactions, while the iodine substitution at position 3 requires precise control over reaction conditions to ensure regioselectivity. This compound's synthesis is a testament to the advancements in synthetic chemistry and highlights the importance of strategic substituent placement in drug design.
In terms of pharmacokinetics, 5,7-Dichloro-3-Iodoquinolin-4-Ol demonstrates favorable absorption and distribution profiles in preclinical models. Its ability to cross biological membranes efficiently suggests potential for systemic drug delivery. However, further studies are required to evaluate its metabolism and excretion pathways in vivo.
From an environmental perspective, the ecological impact of 5,7-Dichloro-3-Iodoquinolin-4-Ol remains a topic of interest. Initial assessments indicate that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in aquatic environments. This attribute aligns with current trends toward developing eco-friendly pharmaceuticals.
In conclusion, 5,7-Dichloro-3-Iodoquinolin-4-Ol (CAS No. 1593344-58-1) represents a significant advancement in the field of medicinal chemistry. Its unique combination of halogen substituents endows it with remarkable biological activities, making it a valuable asset in drug discovery efforts. As research continues to unravel its full potential, this compound holds promise for addressing unmet medical needs across various therapeutic areas.
1593344-58-1 (5,7-Dichloro-3-iodoquinolin-4-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)